An In-Depth Technical Guide to the Characterization of 1,1-Dimethyl-1-sila-2-oxacyclohexane (CAS 5833-47-6)
An In-Depth Technical Guide to the Characterization of 1,1-Dimethyl-1-sila-2-oxacyclohexane (CAS 5833-47-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1-dimethyl-1-sila-2-oxacyclohexane (CAS 5833-47-6), a heterocyclic organosilicon compound. This document delves into the key physicochemical properties, detailed spectroscopic analysis, and a representative synthetic route. The guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, offering both foundational knowledge and practical experimental protocols.
Introduction
1,1-Dimethyl-1-sila-2-oxacyclohexane, also known as 2,2-dimethyloxasilinane, is a six-membered heterocyclic compound containing a silicon-oxygen bond within the ring structure. Organosilicon compounds, particularly cyclic siloxanes, are of significant interest in medicinal chemistry and materials science due to their unique chemical and physical properties imparted by the silicon atom. The incorporation of silicon into organic scaffolds can influence lipophilicity, metabolic stability, and bond angles, making it a valuable strategy in the design of novel therapeutic agents and advanced materials. This guide provides a detailed characterization of this specific siloxane, laying the groundwork for its potential applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application and handling. The key properties of 1,1-dimethyl-1-sila-2-oxacyclohexane are summarized in the table below. The compound is a transparent, highly flammable liquid with a relatively low boiling point.
| Property | Value | Source(s) |
| CAS Number | 5833-47-6 | [1] |
| Molecular Formula | C₆H₁₄OSi | [1] |
| Molecular Weight | 130.26 g/mol | [1] |
| Appearance | Transparent liquid | Alfa Chemistry |
| Boiling Point | 137.2 °C at 760 mmHg | [1] |
| Density | 0.86 g/mL | [1] |
| Refractive Index | 1.427 | [1] |
| Flash Point | 25 °C | [1] |
| IUPAC Name | 2,2-dimethyloxasilinane | Alfa Chemistry |
| Synonyms | 1,1-Dimethyl-1-sila-2-oxacyclohexane, 2,2-Dimethyl-1-oxa-2-silacyclohexane | [1] |
Synthesis of 1,1-Dimethyl-1-sila-2-oxacyclohexane
A common and effective method for the synthesis of cyclic siloxanes is the intramolecular hydrosilylation of an appropriate unsaturated alcohol. This reaction involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond within the same molecule, catalyzed by a transition metal complex, typically platinum-based.
Reaction Scheme
The synthesis of 1,1-dimethyl-1-sila-2-oxacyclohexane can be achieved through the intramolecular hydrosilylation of 3-(dimethylsilyl)oxy-1-propene.
Experimental Protocol
Materials:
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3-(Dimethylsilyl)oxy-1-propene
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Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)
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Anhydrous toluene
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Inert gas (Argon or Nitrogen)
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Standard glassware for air-sensitive reactions
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere is charged with a solution of 3-(dimethylsilyl)oxy-1-propene in anhydrous toluene.
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Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture.
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Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹) and the C=C stretching band (around 1640 cm⁻¹).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure 1,1-dimethyl-1-sila-2-oxacyclohexane.
Causality of Experimental Choices: The use of an inert atmosphere is crucial to prevent the oxidation of the hydrosilane and the deactivation of the platinum catalyst. Anhydrous solvents are necessary as moisture can react with the Si-H group. Karstedt's catalyst is chosen for its high activity and solubility in organic solvents.
Spectroscopic Characterization
The structural elucidation of 1,1-dimethyl-1-sila-2-oxacyclohexane relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of the molecule in solution.
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¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For 1,1-dimethyl-1-sila-2-oxacyclohexane, the expected signals are:
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A singlet for the six protons of the two methyl groups attached to the silicon atom.
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Multiplets for the six protons of the three methylene groups in the cyclohexane ring. The chemical shifts will be influenced by their proximity to the silicon and oxygen atoms.
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¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. We expect to see:
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A signal for the two equivalent methyl carbons attached to the silicon.
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Three distinct signals for the three methylene carbons in the ring.
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²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly useful for characterizing organosilicon compounds. A single resonance is expected for the silicon atom in 1,1-dimethyl-1-sila-2-oxacyclohexane. The chemical shift provides information about the electronic environment of the silicon atom, and for cyclic siloxanes, it is also sensitive to ring strain.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for 1,1-dimethyl-1-sila-2-oxacyclohexane include:
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C-H stretching: Aliphatic C-H stretching vibrations are expected in the region of 2850-3000 cm⁻¹.
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Si-O-C stretching: A strong and characteristic band for the Si-O-C linkage is anticipated in the 1000-1100 cm⁻¹ region.
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Si-C stretching: Vibrations corresponding to the Si-C bond are typically observed in the 700-850 cm⁻¹ region.
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CH₂ bending: Methylene scissoring and rocking vibrations will appear in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structural confirmation.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (130.26 g/mol ).
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Fragmentation Pattern: The fragmentation of cyclic siloxanes can be complex. Common fragmentation pathways may involve the loss of a methyl group (-15 amu), leading to a prominent [M-15]⁺ peak. Other fragmentations could involve ring-opening followed by the loss of small neutral molecules.
Applications and Future Directions
While this guide focuses on the characterization of 1,1-dimethyl-1-sila-2-oxacyclohexane, it is important to consider its potential applications. As a cyclic siloxane, it can be a monomer for ring-opening polymerization to produce polysiloxanes with specific properties. In the context of drug development, its scaffold could be functionalized to create new chemical entities with tailored pharmacological profiles. The understanding of its synthesis and detailed characterization provided herein is the first critical step towards exploring these possibilities.
Conclusion
This technical guide has provided a detailed overview of the synthesis and comprehensive characterization of 1,1-dimethyl-1-sila-2-oxacyclohexane. The presented information on its physicochemical properties and the expected outcomes from various spectroscopic techniques (NMR, FT-IR, and MS) serve as a foundational reference for scientists and researchers. The outlined synthetic protocol offers a practical starting point for its preparation. A thorough understanding of the characteristics of this molecule is essential for its potential utilization in the development of novel materials and therapeutic agents.
References
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LookChem. (n.d.). 1-Oxa-2-silacyclohexane, 2,2-dimethyl-. Retrieved from [Link]
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Gelest, Inc. (2015). Safety Data Sheet: 1,1-DIMETHYL-1-SILA-2-OXACYCLOHEXANE, 96%. Retrieved from [Link]
- Trost, B. M., & Toste, F. D. (2003). An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality. Journal of the American Chemical Society, 125(11), 3090–3100.
